H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh
CAS No.:
Cat. No.: VC16250193
Molecular Formula: C51H86N12O9
Molecular Weight: 1011.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C51H86N12O9 |
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Molecular Weight | 1011.3 g/mol |
IUPAC Name | 2-[2-[[2-[[2-[[2-[2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]propanoylamino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56) |
Standard InChI Key | XKNJKFNVOQXGSP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
Introduction
Structural and Chemical Characterization
Primary Structure and Modifications
The peptide sequence H-Phe-Lys-Ala-beta-cyclohexyl-Ala-beta-cyclohexyl-Ala-Leu-D-Ala-Arg-OH consists of seven residues: phenylalanine (Phe), lysine (Lys), alanine (Ala) with beta-cyclohexyl substitutions, leucine (Leu), D-alanine (D-Ala), and arginine (Arg). Key structural features include:
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Beta-cyclohexyl-alanine substitutions: Two alanine residues at positions 3 and 5 are modified with beta-cyclohexyl groups, introducing hydrophobic bulk that may enhance target binding or stability .
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D-Alanine incorporation: The D-configuration at position 6 confers resistance to proteolytic degradation, a common strategy in therapeutic peptide design .
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C-terminal arginine: The positively charged arginine residue likely facilitates interactions with negatively charged biological targets, such as the C5a receptor .
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 133214-60-5 | |
Molecular Formula | C₅₁H₈₆N₁₂O₉ | |
Molecular Weight | 1011.3 g/mol | |
Purity | ≥95% (HPLC) | |
Storage Conditions | -15°C |
Biological Activity and Mechanism
C5a Inhibition
As a putative C5a inhibitor, this peptide likely interferes with the interaction between the complement protein C5a and its receptor (C5aR1), a key pathway in inflammatory diseases . The beta-cyclohexyl groups may enhance hydrophobic interactions with the receptor’s binding pocket, while the D-alanine residue prolongs in vivo stability .
Structural-Activity Relationships
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Cyclohexyl modifications: Increase binding affinity by complementing hydrophobic regions of C5aR1 .
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Arginine terminus: Electrostatic interactions with negatively charged residues on the receptor .
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D-Alanine: Reduces enzymatic cleavage, extending half-life in biological systems .
Applications and Future Directions
Research Applications
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